2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Description
2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as 2EIP, is a heterocyclic compound found in a variety of natural and synthetic sources. It is a structural analog of the widely studied compound imidazole, and has been used in a variety of scientific research applications. 2EIP has been studied for its potential to act as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Antimicrobial Potential
Imidazole-containing compounds have been investigated for their antimicrobial properties . Among these derivatives, 2-[2-(7-ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (let’s call it Compound 1 ) has shown promising activity. It could be explored further as a potential antimicrobial agent against bacteria, fungi, or other pathogens.
Electrochemical Applications
An electro-oxidative method has been reported for the ring opening of imidazopyridine derivatives, leading to the production of N-(pyridin-2-yl)amide derivatives . Compound 1 could find applications in electrochemical sensors, catalysis, or other related fields.
Materials Science
Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines has been explored . These compounds could have interesting material properties. Researchers might investigate Compound 1 for its potential use in organic electronics, polymers, or other materials.
properties
IUPAC Name |
2-[2-(7-ethylimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-13-7-9-21-12-14(20-17(21)11-13)8-10-22-18(23)15-5-3-4-6-16(15)19(22)24/h3-7,9,11-12H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWKVOKMHACKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
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